![molecular formula C12H18N2O B11805729 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and cycloheptane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted cycloheptanone, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of catalysts like palladium on carbon and hydrogen gas to facilitate the reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further modify the aminoethyl group or reduce any unsaturated bonds within the structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with enhanced biological activity.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminoethyl)-2,3-dihydro-1H-inden-1-one
- 4-(1-Aminoethyl)-1,2,3,4-tetrahydroquinoline
- 4-(1-Aminoethyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one is unique due to its combination of a seven-membered ring fused with a pyridine moiety, which is less common compared to other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)-2,5,6,7,8,9-hexahydrocyclohepta[c]pyridin-3-one |
InChI |
InChI=1S/C12H18N2O/c1-8(13)11-10-6-4-2-3-5-9(10)7-14-12(11)15/h7-8H,2-6,13H2,1H3,(H,14,15) |
Clave InChI |
RWVIADQQRKKITF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2CCCCCC2=CNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


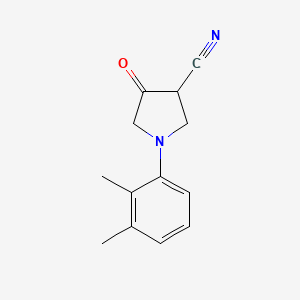



![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
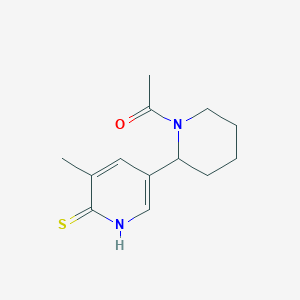
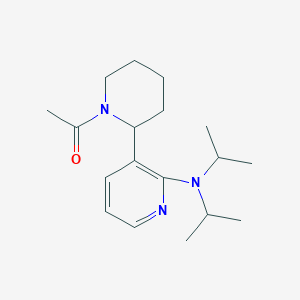

![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)

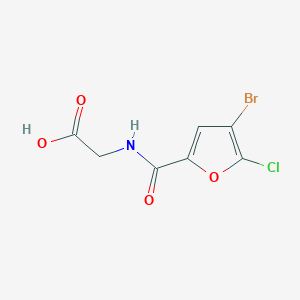
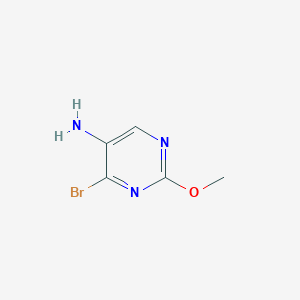
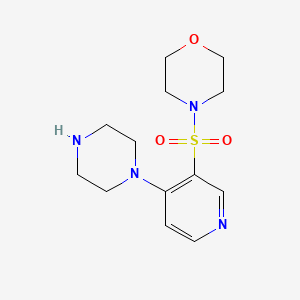
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
